molecular formula C25H20FN3O3 B11459275 3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11459275
M. Wt: 429.4 g/mol
InChI Key: QTWGMEZNUUPTMK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include fluorobenzene, hydroxyanisole, and methylbenzene derivatives, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of aromatic rings or nitro groups.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit bioactive properties, making it a candidate for drug discovery and development. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique chemical properties may contribute to the performance and functionality of these products.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to specific effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolo[3,4-c]pyrazoles with different substituents on the aromatic rings. Examples include:

  • 3-(4-chlorophenyl)-4-(4-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom, hydroxyl group, and methoxy group on the aromatic rings can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C25H20FN3O3

Molecular Weight

429.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H20FN3O3/c1-14-3-10-18(11-4-14)29-24(16-7-12-19(30)20(13-16)32-2)21-22(27-28-23(21)25(29)31)15-5-8-17(26)9-6-15/h3-13,24,30H,1-2H3,(H,27,28)

InChI Key

QTWGMEZNUUPTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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